(4-Fluorobenzo[d]thiazol-2-yl)methanol
Overview
Description
(4-Fluorobenzo[d]thiazol-2-yl)methanol is a chemical compound with the molecular formula C8H7FNOS and a molecular weight of 183.21 g/mol It is characterized by the presence of a fluorine atom attached to a benzothiazole ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Preparation Methods
The synthesis of (4-Fluorobenzo[d]thiazol-2-yl)methanol typically involves the reaction of 4-fluorobenzothiazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanol derivative. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
(4-Fluorobenzo[d]thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group typically yields the corresponding aldehyde or carboxylic acid, while reduction can yield alcohol or amine derivatives.
Scientific Research Applications
(4-Fluorobenzo[d]thiazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
(4-Fluorobenzo[d]thiazol-2-yl)methanol can be compared with other benzothiazole derivatives, such as:
(4-Chlorobenzo[d]thiazol-2-yl)methanol: Similar in structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
(4-Methylbenzo[d]thiazol-2-yl)methanol:
(4-Nitrobenzo[d]thiazol-2-yl)methanol: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-fluoro-1,3-benzothiazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-3,11H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGRSEZYXONOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856443 | |
Record name | (4-Fluoro-1,3-benzothiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188025-81-1 | |
Record name | (4-Fluoro-1,3-benzothiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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